2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxyl group attached to an ethyl chain. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.
The compound can be synthesized through various methods involving pyrrolidine derivatives and trifluoromethylation reactions. It is often explored in scientific literature for its biological activity and synthetic utility.
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol can be classified as:
The synthesis of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol typically involves the following steps:
The synthesis often requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the progress and confirming the structure of intermediates and final products .
The molecular structure of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol consists of:
The molecular formula is , with a molecular weight of approximately 179.15 g/mol. The compound's structure can be represented using various chemical drawing software to visualize its three-dimensional conformation.
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol can participate in several chemical reactions:
Reactions involving this compound often require specific catalysts or reagents to promote desired pathways while minimizing side reactions. Reaction conditions such as temperature, solvent choice, and time are crucial for optimizing yields.
The mechanism of action for 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol typically involves:
Studies have shown that compounds containing trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability, which can enhance their pharmacological properties .
Key physical properties include:
Chemical properties include:
Relevant data from literature indicates that compounds with similar structures often exhibit interesting reactivity profiles due to their functional groups .
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol has potential applications in:
Research continues into optimizing its synthesis and exploring its biological activities, particularly in drug discovery contexts .
The pyrrolidine ring—a saturated five-membered N-heterocycle—serves as a pivotal scaffold in medicinal chemistry due to its three-dimensional (3D) coverage and stereochemical versatility. Its non-planar structure enables pseudorotation, facilitating optimal spatial positioning of substituents for target binding . This scaffold enhances molecular complexity through sp³-hybridized carbons (up to four chiral centers), improving druggability by modulating solubility, lipophilicity, and absorption . Notably, pyrrolidine derivatives feature in 37 FDA-approved drugs, underscoring their therapeutic relevance .
The scaffold’s conformational flexibility allows exploration of diverse pharmacophore orientations. For instance, in dopamine D3 receptor (D3R) antagonists, the trans-(2S,4R)-pyrrolidine configuration critically influences receptor subtype selectivity (e.g., D3R over D2R), mitigating off-target effects [2]. Additionally, pyrrolidine’s polar surface area (PSA = 16.5 Ų) and hydrogen-bonding capacity (donor: 1.0; acceptor: 1.5) enhance target interactions while maintaining membrane permeability .
Table 1: Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
PSA (Ų) | 0 | 16.5 | 14.0 |
H-Bond Donors | 0 | 1.0 | 1.0 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
Source: Adapted from
The trifluoromethyl (-CF₃) group is a strategic bioisostere that profoundly alters pharmacokinetic properties. Its high electronegativity and lipophilicity (π-bond contribution = 0.88) enhance membrane penetration while resisting oxidative metabolism [4] [7]. In anticonvulsant hybrids like KA-104, -CF₃ substitution boosts target affinity by engaging in hydrophobic interactions with vanilloid receptors (TRPV1) and voltage-gated sodium channels (Navₓ) [4].
The -CF₃ group’s steric and electronic effects also modulate binding selectivity. For example, in phenylglycinamide derivatives, electron-withdrawing -CF₃ substituents improve antiseizure potency by 2-fold in the 6 Hz seizure model (ED₅₀ = 24.6–29.9 mg/kg) compared to non-fluorinated analogs [4]. This aligns with broader trends in anti-tubercular benzothiazoles, where -CF₃ analogues exhibit superior Mycobacterium tuberculosis inhibition (MIC = 0.8 µg/mL) due to enhanced bacterial membrane penetration [7].
Table 2: Impact of -CF₃ on Anticonvulsant Activity
Compound | Substituent | ED₅₀ (6 Hz, 32 mA; mg/kg) | Target Affinity (TRPV1 IC₅₀, nM) |
---|---|---|---|
53 | -CF₃ | 29.9 | 28 |
Non-CF₃ | -H | 58.3 | 120 |
Data derived from [4]
The ethanolamine fragment (-NCH₂CH₂OH) bridges pharmacophores while optimizing molecular flexibility and aqueous solubility. Its ethylene linker permits conformational rotation, enabling adaptive binding to divergent target sites [2]. In dual-target MOR/D3R ligands, ethanolamine-tethered hybrids (e.g., compounds 46 and 84) achieve balanced CNS multiparameter optimization (CNS-MPO) scores (>4.0), indicating enhanced blood-brain barrier (BBB) penetration [2].
The terminal hydroxyl group confers hydrophilicity (PSA contribution = 20.2 Ų) and hydrogen-bonding capacity, counteracting pyrrolidine/-CF₃ hydrophobicity. This is critical for mitigating precipitation in vivo and improving bioavailability [2]. For instance, ethanolamine-containing opioid-dopamine hybrids exhibit 3-fold higher aqueous solubility than non-hydroxylated analogs, facilitating intravenous administration [2].
Table 3: Ethanolamine’s Contribution to CNS Drug-Likeness
Parameter | With Ethanolamine | Without Ethanolamine |
---|---|---|
CNS-MPO Score | 4.0–5.0 | <2.5 |
PSA (Ų) | 40–60 | 20–30 |
LogD (pH 7.4) | 1.0–2.5 | 3.0–4.5 |
BBB Permeability | High (Pe > 400 nm/s) | Low (Pe < 200 nm/s) |
CNS-MPO: Central Nervous System Multiparameter Optimization; Data from [2]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1